1-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline
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Overview
Description
Preparation Methods
The synthesis of 1-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with L-proline. The reaction is carried out under mild conditions using N,N’-carbonyldiimidazole as a coupling agent . The product is then purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline undergoes various chemical reactions, including:
Oxidation: The chromen moiety can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the chromen ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major products formed from these reactions include quinones, alcohols, and carboxylic acids .
Scientific Research Applications
1-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 1-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication . The chromen moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the proline residue may enhance the compound’s binding affinity to the enzyme.
Comparison with Similar Compounds
1-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline can be compared with other similar compounds, such as:
4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Similar in structure but lacks the proline moiety, resulting in different biological activities.
N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide: Contains a hydrazide group instead of proline, leading to variations in its chemical reactivity and biological properties.
The uniqueness of this compound lies in its combined chromen and proline structure, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C18H19NO6 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
(2S)-1-[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H19NO6/c1-2-11-8-17(21)25-15-9-12(5-6-13(11)15)24-10-16(20)19-7-3-4-14(19)18(22)23/h5-6,8-9,14H,2-4,7,10H2,1H3,(H,22,23)/t14-/m0/s1 |
InChI Key |
HCRYDULCGOGIKS-AWEZNQCLSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCC[C@H]3C(=O)O |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCCC3C(=O)O |
solubility |
>51.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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